![molecular formula C11H7F3O2 B13214974 3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)

3-[3-(Trifluoromethoxy)phenyl]furan

Description

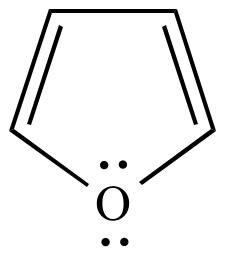

Significance of Furan (B31954) Heterocycles as Pivotal Scaffolds in Advanced Organic Synthesis and Materials Science

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic chemistry. nist.govwikipedia.org Its derivatives are prevalent in numerous natural products and serve as versatile building blocks for creating more complex molecules. nist.gov The furan ring's unique electronic and structural characteristics allow it to participate in a wide array of chemical transformations, making it a valuable synthon in synthetic chemistry. wikipedia.org

In materials science, furan-based polymers have emerged as a promising class of conjugated materials. organic-chemistry.org These polymers are noted for their potential in flexible electronics due to their tunable optical, electrical, and electrochemical properties. mdpi.com The substitution of traditional thiophene (B33073) units with furan moieties in conjugated polymers can lower the Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for applications in organic solar cells. organic-chemistry.org Furthermore, the inherent rigidity of the furan backbone can promote tight molecular stacking, a desirable trait for achieving high charge mobility in organic electronic devices. mdpi.com

The Trifluoromethoxy Group (OCF₃): A Key Modulator of Molecular Properties in Contemporary Chemical Design

The trifluoromethoxy group (OCF₃) has become an increasingly important substituent in the design of pharmaceuticals and agrochemicals. bldpharm.com Its incorporation into a molecule can significantly alter its physicochemical properties. bldpharm.com The OCF₃ group is highly lipophilic, more so than a trifluoromethyl (CF₃) group or halogen atoms, which can enhance a molecule's ability to cross cell membranes. bldpharm.combeilstein-journals.org This property is crucial for improving the bioavailability of drug candidates. bldpharm.com

Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence a molecule's metabolic stability and binding affinity to biological targets. bldpharm.com By strategically placing this group on an aromatic ring, chemists can fine-tune the electronic properties of the molecule, which is a key strategy in modern drug design. chemicalregister.com The number of new chemical entities containing the OCF₃ group has seen a significant increase, underscoring its value in medicinal chemistry. beilstein-journals.org

Research Rationale: Investigating the Synthesis and Theoretical Aspects of 3-[3-(Trifluoromethoxy)phenyl]furan Architectures

The investigation into the synthesis and theoretical properties of this compound is driven by the promising combination of its constituent parts. The fusion of a furan ring with a phenyl group bearing a trifluoromethoxy substituent creates a novel molecular architecture with potential applications in both materials science and medicinal chemistry.

While specific research on the synthesis and detailed properties of this compound is not extensively documented in publicly available literature, its chemical identity is established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2060008-15-1 | bldpharm.comchemicalregister.com |

| Molecular Formula | C₁₁H₇F₃O₂ | bldpharm.comchemicalregister.com |

| Molecular Weight | 228.17 g/mol | bldpharm.com |

The synthesis of 3-arylfurans can be achieved through various methods, including the hydroarylation of furan derivatives with arenes under superelectrophilic activation. mdpi.com For instance, a general approach could involve the reaction of a suitable furan precursor with a derivative of 3-(trifluoromethoxy)benzene. Theoretical studies, likely employing methods such as Density Functional Theory (DFT), would be crucial to understand the electronic structure, reactivity, and potential intermolecular interactions of this compound, guiding its potential application in advanced materials and as a scaffold for new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]furan |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H |

InChI Key |

KLNZXOWAMWZZPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Trifluoromethoxy Phenyl Furan and Analogous Aryl Furan Compounds

Construction of the Furan (B31954) Core: Advanced Cyclization and Multicomponent Approaches

The formation of the furan ring system is a cornerstone of heterocyclic chemistry, with numerous classical and modern methods available for its construction. For aryl-furan scaffolds, cyclization and multicomponent reactions are particularly prominent.

Exploration of Paal-Knorr and Related Cyclization Pathways for Furan Derivatives

The Paal-Knorr furan synthesis is a classic and highly reliable method for preparing substituted furans. wikipedia.orgresearchgate.net The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org This method's utility has been significantly enhanced by the development of new ways to synthesize the requisite 1,4-dione precursors. organic-chemistry.org

The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com Subsequent dehydration of the resulting cyclic hemiacetal yields the furan ring. wikipedia.org A variety of acidic conditions can be employed, ranging from aqueous protic acids like sulfuric acid to anhydrous conditions with Lewis acids or dehydrating agents such as phosphorus pentoxide. wikipedia.org

Recent advancements have introduced milder and more efficient conditions. For instance, microwave-assisted Paal-Knorr reactions have been shown to accelerate the transformation significantly. organic-chemistry.org Furthermore, various catalysts have been explored to improve the reaction's scope and efficiency.

| Catalyst/Condition | Substrate | Product Type | Reference |

| Trifluoroacetic Acid | 1,4-Diketones | Tri- and Tetrasubstituted Furans | organic-chemistry.org |

| Microwave Irradiation | 2-Butene-1,4-diones | Furan Derivatives | organic-chemistry.org |

| Titanium Tetrachloride | Tricarbonyl & Tetracarbonyl Compounds | Polysubstituted Furans | researchgate.net |

| General Acid Catalysis | 1,4-Dicarbonyl Compounds | Substituted Furans | wikipedia.orgalfa-chemistry.com |

Multicomponent Reaction Strategies for Diversified Furan Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex and highly functionalized furan derivatives in a single step from three or more starting materials. nih.govtubitak.gov.tr These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govtubitak.gov.tr

One common MCR approach for furan synthesis involves the reaction of an arylglyoxal, a 1,3-dicarbonyl compound (like acetylacetone), and a third component, which can be a phenol (B47542) or an isocyanide. nih.govresearchgate.net For example, the one-pot reaction between an arylglyoxal, acetylacetone, and a 2,6-disubstituted phenol in the presence of a base like triethylamine (B128534) can yield highly functionalized 1-(4-aryl-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives. nih.govtubitak.gov.tr Another variation involves the three-component reaction of arylglyoxal monohydrates, isocyanides, and 1,3-diketones in water to produce poly-functionalized furans. researchgate.net

A palladium-catalyzed three-component condensation of alkynylbenziodoxoles, carboxylic acids, and enolizable ketimines has also been developed, providing a modular route to multisubstituted furans. ntu.edu.sg These MCR strategies are particularly valuable for creating libraries of complex furan-containing molecules for screening purposes. nih.gov

| Reaction Components | Catalyst/Solvent | Product Type | Reference |

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine/Acetone | 1-(4-Aryl-2-methyl-5-phenylfuran-3-yl)ethan-1-ones | nih.govtubitak.gov.tr |

| Arylglyoxal monohydrates, Isocyanides, 1,3-Diketones | Water | Poly-functionalized Furans | researchgate.net |

| Indole, Arylglyoxal, Meldrum's acid | Triethylamine/MeCN then AcOH | 4-(1H-indol-3-yl)-5-arylfuran-2(5H)-one | researchgate.net |

| Alkynylbenziodoxoles, Carboxylic acids, Ketimines | Pd(OAc)2 | 2,3,5-Triarylfurans | ntu.edu.sg |

Installation of the Trifluoromethoxy Moiety: Modern Fluorination Reagents and Catalysis

The trifluoromethoxy (–OCF3) group is a valuable substituent in medicinal chemistry and materials science, but its installation is challenging due to the instability of the trifluoromethoxide anion. mdpi.comnih.gov Several modern methods have been developed to overcome this, broadly categorized into nucleophilic, electrophilic, and metal-mediated approaches.

Nucleophilic Trifluoromethoxylation with Specialized Reagents

Nucleophilic trifluoromethoxylation typically involves the reaction of an aryl halide or sulfonate with a reagent that can deliver the OCF3 anion or its equivalent. Copper-mediated or -catalyzed reactions are among the most common methods, often using a source like silver or cesium trifluoromethoxide (AgOCF3 or CsOCF3). mdpi.com

More recent developments have focused on creating more stable and practical OCF3 sources. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been introduced as effective trifluoromethoxylation reagents for alkyl halides, capable of releasing the trifluoromethoxide species in the presence of a base without the need for a silver promoter. researchgate.net Another approach utilizes methyl trifluoroacetate (B77799) (MTFA) in conjunction with an alkali halide and a copper(I) species to trifluoromethylate aromatic iodides and bromides. researchgate.net These methods expand the toolkit for introducing the OCF3 group onto various molecular scaffolds.

| Reagent | Co-reagent/Catalyst | Substrate | Reference |

| AgOCF3 or CsOCF3 | Copper | Aryl Halides, Diazonium Salts | mdpi.com |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Base (e.g., Cs2CO3) | Alkyl Halides | researchgate.net |

| Methyl trifluoroacetate (MTFA) | CsF or CsCl, Cu(I) | Aryl Iodides, Aryl Bromides | researchgate.net |

Electrophilic Trifluoromethoxylation: Utilizing Hypervalent Iodine Reagents

Electrophilic trifluoromethoxylation provides a complementary approach, particularly for electron-rich aromatic systems and phenols. This strategy relies on reagents that can deliver an "electrophilic" OCF3 group. Hypervalent iodine(III) reagents, such as those developed by Togni and Umemoto, have become the primary tools for this transformation. mdpi.comrsc.org

These reagents, for example, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (a Togni reagent), enable the direct conversion of phenols and other nucleophilic aromatic substrates into their corresponding trifluoromethoxy-containing derivatives under mild conditions. mdpi.comacs.org The reactivity of these hypervalent iodine compounds can be tuned by modifying the electronic properties of the aromatic backbone, with electron-withdrawing groups enhancing reactivity. acs.org The development of one-pot procedures for synthesizing these reagents has also increased their accessibility and practical utility. figshare.com

| Reagent Class | Example Reagent | Substrate Type | Reference |

| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Phenols, Nucleophilic Aromatics, Nucleophiles | mdpi.comrsc.orgacs.org |

| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Arenes, Alkenes, Alkynes | rsc.org |

| Iodosulfoximine Reagents | Merged hypervalent iodine-sulfoximine scaffold | Various Nucleophiles | rsc.org |

Silver-Mediated and Silver-Catalyzed Methods for Trifluoromethoxy Group Introduction

Silver-based reagents and catalysts have proven uniquely effective in facilitating the challenging C–OCF3 bond formation. bohrium.com These methods can proceed through different mechanisms and apply to a variety of substrates.

A significant breakthrough was the development of a silver-mediated cross-coupling of aryl stannanes and arylboronic acids with a trifluoromethoxide source. acs.orgnih.gov This was the first report of a transition-metal-mediated Caryl–OCF3 bond formation and proceeds via the formation of high-valent silver complexes. acs.orgnih.gov While effective, this stoichiometric silver-mediated process has limitations, including the need for toxic aryl stannanes and a two-step procedure for arylboronic acids. nih.gov

Another powerful silver-mediated method is a variation of the Sandmeyer reaction, where (hetero)aryldiazonium salts, generated from readily available anilines, are treated with AgOCF3. acs.org This provides a direct and mild route to convert an amino group into a trifluoromethoxy group on an aromatic ring. acs.org

More recently, silver-catalyzed methods have emerged, expanding the scope of trifluoromethoxylation. These include the silver-catalyzed ring-opening of N-tosylaziridines and the trifluoromethoxylation of alkyl trifluoroborates using trifluoromethyl arylsulfonate (TFMS) as the OCF3 source. acs.orgnih.gov These catalytic methods represent a more practical and atom-economical approach to synthesizing trifluoromethoxy-containing compounds. bohrium.com

| Method | Silver Source | Substrate | OCF3 Source | Key Features | Reference |

| Mediated Cross-Coupling | AgPF6 (stoichiometric) | Aryl Stannanes, Arylboronic Acids | In situ generated [TAS]+[OCF3]− | First transition-metal-mediated Caryl–OCF3 bond formation | acs.orgnih.govnih.gov |

| Mediated Sandmeyer-type | AgOCF3 (stoichiometric) | (Hetero)aryldiazonium salts | AgOCF3 | Converts Ar-NH2 to Ar-OCF3 under mild conditions | acs.org |

| Catalyzed Ring-Opening | AgF (catalytic) | N-Tosylaziridines | Trifluoromethyl arylsulfonate (TFMS) | Access to β-trifluoromethoxylated amines | acs.org |

| Catalyzed Radical Reaction | Silver Catalyst | Alkyl Trifluoroborates | Trifluoromethyl arylsulfonate (TFMS) | Site-specific radical pathway under mild conditions | nih.govacs.org |

Formation of the Aryl-Furan Linkage: Catalytic Cross-Coupling and Direct Arylation

The creation of the bond between the furan and the aryl ring is the cornerstone of synthesizing compounds like 3-[3-(trifluoromethoxy)phenyl]furan. The two main strategies employed are palladium-catalyzed cross-coupling reactions and direct C-H arylation, each with its own set of advantages and challenges regarding regioselectivity and substrate scope.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl-aryl structures. semanticscholar.org Reactions like the Suzuki-Miyaura and Stille couplings are frequently utilized for the synthesis of 3-aryl-furans.

The Suzuki-Miyaura coupling is one of the most widely used methods due to its mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups. morressier.comsemanticscholar.org In a typical Suzuki reaction to form a 3-aryl-furan, a 3-halofuran or a furan-3-boronic acid is coupled with an appropriately substituted aryl partner. For the synthesis of this compound, this would involve the reaction of a 3-halofuran with 3-(trifluoromethoxy)phenylboronic acid, or furan-3-boronic acid with a 1-halo-3-(trifluoromethoxy)benzene. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base. morressier.comyoutube.comnih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, research on the synthesis of tri-substituted furans via sequential Suzuki-Miyaura couplings identified Pd(OAc)₂ as an effective catalyst with sodium carbonate as the base in a water/dimethylformamide (DMF) solvent mixture. morressier.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

The Stille coupling offers another route, reacting an organotin reagent with an organic halide. harvard.edusynarchive.com For 3-aryl-furan synthesis, this could involve coupling a 3-(trialkylstannyl)furan with an aryl halide like 1-bromo-3-(trifluoromethoxy)benzene. While effective, the toxicity of organotin compounds is a significant drawback. However, the Stille reaction can be advantageous in specific cases, sometimes proving more reliable for large-scale synthesis where other methods fail. harvard.edu Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Furan Synthesis

| Furan Substrate | Aryl Partner | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 75% | semanticscholar.org |

| Furan-3-boronic acid | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 92% | nih.gov |

| 3-Iodofuran | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88% | youtube.com |

| 2,5-Dibromofuran | Arylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/Water | 50-88% | morressier.com |

| 3-(Tri-n-butylstannyl)furan | 4-Iodotoluene | Pd(PPh₃)₄ | - | THF | 85% | psu.edu |

This table presents representative examples and conditions; specific yields may vary based on substrate and precise conditions.

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. mdpi.commdpi.com This approach involves the direct coupling of a C-H bond of the furan ring with an aryl halide, or a C-H bond of the arene with a halofuran.

For furan and its derivatives, C-H bonds at the C2 and C5 positions are generally more reactive towards palladium-catalyzed direct arylation. thieme-connect.com The C3 and C4 positions are typically less reactive, making the regioselective synthesis of 3-aryl-furans via direct arylation of furan itself challenging. thieme-connect.com

However, regioselectivity can be controlled through several strategies. One approach is to use a substituted furan where the more reactive positions are blocked. Another powerful strategy is the use of a directing group. For example, a hydroxymethyl group at the C3 position of furan has been shown to act as a powerful directing group, enabling regioselective direct arylation at the C2 position. thieme-connect.com While this directs arylation to the C2 position, it highlights the principle that appropriate substitution can overcome the inherent reactivity patterns of the furan ring.

The direct arylation of benzo[b]furan, a related fused-ring system, has been studied more systematically, with protocols developed for regioselective arylation at the 2-position using various aryl bromides. nih.govnih.gov These studies often employ a palladium acetate catalyst in combination with a bulky phosphine ligand like SPhos and a pivalate (B1233124) base. nih.gov Although not directly furan, the principles governing the C-H activation and arylation are relevant. The reaction mechanism is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. thieme-connect.com

Table 2: Examples of Regioselective C-H Arylation of Furan Derivatives

| Furan Derivative | Aryl Halide | Catalyst System | Base | Solvent | Position of Arylation | Reference |

|---|---|---|---|---|---|---|

| Furan | 4-Chlorotoluene | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | K₂CO₃ | Dioxane | C2 | nih.gov |

| 2-Methylfuran | 4-Chlorobenzonitrile | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | Cs₂CO₃ | Dioxane | C5 | nih.gov |

| Benzo[b]furan | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsOPiv | DMAc | C2 | nih.gov |

| 3-(Hydroxymethyl)furan | 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tolyl)₃ | KOPiv | Toluene | C2 | thieme-connect.com |

| Benzo[b]furan | Diphenyliodonium tetrafluoroborate | Pd/C | - | - | C2 | nih.gov |

This table illustrates the regioselectivity achieved in the direct arylation of various furan-containing substrates.

Post-Synthetic Derivatization and Functionalization of this compound Derivatives

Once the core this compound structure is synthesized, it can be further modified to create a library of analogs for various applications. Such post-synthetic modifications can target either the furan ring or the phenyl substituent.

The furan ring itself can undergo a variety of chemical transformations. For example, remaining C-H bonds on the furan ring can be subjected to further functionalization, such as halogenation, nitration, or another C-H arylation, potentially leading to di- or tri-substituted furan derivatives. The synthesis of 2,5-diaryl-3-(hydroxymethyl)furan derivatives through a double C-H bond functionalization has been demonstrated. thieme-connect.com The furan ring can also participate in cycloaddition reactions or be opened oxidatively to yield 1,4-dicarbonyl compounds, which are versatile synthetic intermediates. researchgate.net

Functionalization can also be directed at the phenyl ring. The trifluoromethoxy group is generally stable under many reaction conditions. Other positions on the phenyl ring could be targeted for electrophilic aromatic substitution, although the trifluoromethoxy group is deactivating and meta-directing. If the synthesis started with a bromo-substituted trifluoromethoxybenzene, the resulting aryl-furan product would retain the halogen, providing a handle for subsequent cross-coupling reactions to introduce additional diversity. nsf.gov

Furthermore, if the furan ring bears other functional groups, these can be manipulated. For instance, a furan-3-carboxylic acid derivative could be converted to amides or esters. nih.gov The synthesis of 3,4-disubstituted furans has been achieved through palladium-catalyzed cross-coupling reactions on a furan scaffold bearing both silyl (B83357) and boroxine (B1236090) groups, demonstrating the potential for sequential, site-selective modifications. psu.edu

Advanced Spectroscopic Characterization for Structural Elucidation of 3 3 Trifluoromethoxy Phenyl Furan Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 3-[3-(Trifluoromethoxy)phenyl]furan. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the molecular framework is assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of hydrogen atoms. The furan (B31954) ring protons typically appear as distinct signals in the aromatic region of the spectrum. Specifically, the proton at the C2 position is expected to be a triplet, coupling to the protons at C4 and C5. The protons at C4 and C5 would also show characteristic splitting patterns, coupling to each other and to the C2 proton. The protons on the phenyl ring exhibit complex splitting patterns in the aromatic region, influenced by their position relative to the trifluoromethoxy group and the furan ring. The chemical shifts are dictated by the electronic effects of the substituents; for instance, the electron-withdrawing nature of the trifluoromethoxy group will deshield adjacent protons, shifting their signals downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.80 | t |

| H-4 | 6.70 | dd |

| H-5 | 7.55 | dd |

| H-2' | 7.65 | s |

| H-4' | 7.30 | d |

| H-5' | 7.50 | t |

| H-6' | 7.40 | d |

Note: Data is based on computational predictions and may vary from experimental values. Shifts are referenced to a standard solvent signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule. The furan ring carbons (C2, C3, C4, C5) and the phenyl ring carbons (C1' to C6') will each produce a distinct signal. The carbon atom attached to the highly electronegative oxygen of the furan ring (C2 and C5) will be shifted significantly downfield. The carbon bearing the trifluoromethoxy group (C3') will also be influenced by the strong electron-withdrawing effect of the substituent. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 143.5 |

| C-3 | 125.0 |

| C-4 | 111.8 |

| C-5 | 141.0 |

| C-1' | 133.0 |

| C-2' | 118.0 |

| C-3' | 149.5 (q) |

| C-4' | 120.0 |

| C-5' | 130.5 |

| C-6' | 124.0 |

| -OCF₃ | 121.0 (q) |

Note: Data is based on computational predictions and may vary from experimental values. (q) denotes a quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis of Trifluoromethoxy Substituents

¹⁹F NMR is an exceptionally sensitive technique for probing the environment of fluorine-containing groups. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is highly sensitive to the electronic environment of the phenyl ring and can be influenced by solvent polarity. This technique is invaluable for confirming the presence and integrity of the trifluoromethoxy substituent. The typical chemical shift range for an aryl trifluoromethoxy group is around -58 to -60 ppm relative to a CFCl₃ standard.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H2-H4, H4-H5) and between neighboring protons on the phenyl ring (e.g., H4'-H5', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton signal to its attached carbon atom. For example, the signal for H2 would show a cross-peak with the signal for C2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different spin systems. For instance, it would show correlations between the furan protons (e.g., H2, H4) and the phenyl carbons (e.g., C1', C2', C6'), confirming the C3-C1' bond that links the two rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Molecular Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." The FTIR spectrum of this compound would display several key absorption bands.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Furan and Phenyl) |

| 1600-1450 | C=C stretch | Aromatic Ring Skeletal Vibrations |

| 1250-1050 | C-O-C stretch | Furan Ring Ether & Aryl Ether |

| 1280-1150 | C-F stretch | Trifluoromethoxy Group (strong) |

| 850-750 | C-H bend | Out-of-plane bending for substitution pattern |

Note: Values are approximate and can be influenced by the molecular environment.

The most prominent bands would include the C-H stretching vibrations of the furan and phenyl rings above 3000 cm⁻¹, and the skeletal C=C stretching vibrations of the aromatic rings between 1450 and 1600 cm⁻¹. The C-O stretching of the furan ether and the aryl ether linkage will appear in the 1250-1050 cm⁻¹ region. Critically, a series of very strong and characteristic absorption bands between 1280 and 1150 cm⁻¹ would confirm the presence of the C-F bonds of the trifluoromethoxy group.

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. For this compound (C₁₁H₇F₃O₂), the expected molecular weight is approximately 228.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would likely involve characteristic losses:

Loss of CO: A common fragmentation pathway for furans, leading to a cyclopropenyl cation derivative.

Loss of CF₃: Cleavage of the trifluoromethyl group from the methoxy (B1213986) linker.

Cleavage of the C-O bond of the ether linkage.

Fragmentation of the rings: Complex fragmentation of the furan and phenyl rings can also occur.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and FTIR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of conjugated systems, such as this compound and its analogs. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules containing π-systems, the most significant electronic transitions are typically from a π bonding orbital to a π* antibonding orbital (π→π*). The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the extent of conjugation and the nature of any substituents on the chromophore.

The core structure of this compound combines two fundamental chromophores: a furan ring and a benzene (B151609) ring. Furan itself, a five-membered aromatic heterocycle, exhibits a strong π→π* transition in the far UV region, with a reported absorption maximum around 205-215 nm. nist.gov The benzene ring, another fundamental aromatic chromophore, displays its characteristic π→π* transitions, which are influenced by substituents.

When the phenyl group is attached to the furan ring at the 3-position, as in 3-phenylfuran, the two aromatic systems become conjugated. This extended π-system leads to a delocalization of the π electrons over the entire molecule. As a consequence of this increased conjugation, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to the individual furan and benzene chromophores.

The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl ring at the meta-position further modulates the electronic properties of the molecule. The trifluoromethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic perturbation can influence the energy levels of the molecular orbitals involved in the π→π* transitions. For instance, studies on trifluoromethyl-substituted benzenes, which have similar electron-withdrawing properties, show absorption maxima in the range of 260-270 nm. aip.orgaatbio.com

In the case of this compound, the UV-Vis spectrum is expected to be a composite of these effects. The extended conjugation between the furan and phenyl rings will be the dominant factor determining the position of the main absorption band, while the trifluoromethoxy group will cause a further, albeit smaller, shift. Detailed analysis of the UV-Vis spectra of a series of analogs allows for a systematic study of how different substituents on the phenyl or furan rings influence the electronic transitions and the degree of conjugation within the system. By comparing the λmax values across a series of related compounds, a structure-property relationship can be established, providing valuable insights into the electronic nature of these molecules.

The following table presents a comparative view of the absorption maxima for the parent chromophores and an estimated value for the target compound and its unsubstituted analog, based on established spectroscopic principles.

| Compound Name | Structure | λmax (nm) | Type of Transition |

| Furan |  | ~208 nist.gov | π→π |

| Benzene |  | ~255 | π→π |

| 1,4-Bis(trifluoromethyl)benzene |  | 262 aatbio.com | π→π |

| 3-Phenylfuran |  | Est. 260-280 | π→π |

| This compound |  | Est. 265-285 | π→π* |

Computational and Theoretical Investigations of 3 3 Trifluoromethoxy Phenyl Furan

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 3-[3-(trifluoromethoxy)phenyl]furan, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict the most stable geometric arrangement of the atoms (the ground state geometry) and the molecule's total energy. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Hypothetical based on related structures)

| Parameter | Predicted Value |

| Dihedral Angle (Furan-Phenyl) | ~10-30° |

| C-O bond lengths (furan) | ~1.36 - 1.37 Å |

| C-C bond lengths (furan) | ~1.35 - 1.44 Å |

| C-O bond length (trifluoromethoxy) | ~1.36 Å |

| C-F bond lengths | ~1.34 Å |

Note: These are estimated values based on typical bond lengths and dihedral angles in similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity and selectivity of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy and spatial distribution of these orbitals dictate how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, making it the likely site for electrophilic attack. Conversely, the LUMO will be influenced by the electron-withdrawing trifluoromethoxy group on the phenyl ring, suggesting that this part of the molecule is more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study on nitroaromatic compounds, the LUMO energy (ELUMO) was found to be a significant indicator of their mutagenicity, which is related to their reactivity. nih.gov This highlights the importance of FMO analysis in predicting the biological activity of molecules.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Qualitative)

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the furan ring | Susceptible to electrophilic attack |

| LUMO | Influenced by the trifluoromethoxy-substituted phenyl ring | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

Thermochemical Properties: Enthalpy of Formation and Stability Profiles

The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for understanding its stability and the energetics of its reactions. acs.org While experimental thermochemical data for this compound are not available, computational methods can provide reliable estimates. High-level ab initio methods, such as G3 or DLPNO–CCSD(T1)/CBS, have been successfully used to calculate the gas-phase enthalpies of formation for a wide range of furan derivatives. mdpi.comacs.org

Mechanistic Studies: Elucidating Reaction Pathways and Regioselectivity through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates. rsc.org For a molecule like this compound, several reaction types could be investigated computationally.

For example, cycloaddition reactions involving the furan ring are common. pku.edu.cnnih.gov DFT calculations can be employed to explore the potential energy surfaces of reactions like Diels-Alder cycloadditions, helping to predict the most favorable reaction pathway and the regioselectivity of the products. pku.edu.cn The electronic nature of the substituents plays a critical role in determining the outcome of these reactions. The electron-rich furan ring in this compound would be expected to act as the diene in a Diels-Alder reaction.

Furthermore, computational studies can shed light on the mechanisms of substitution reactions on both the furan and phenyl rings. The Fukui function and Hard-and-Soft Acid-and-Base (HSAB) theory can be used to predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the regioselectivity of such reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.govnih.gov

For a compound like this compound, a QSAR study would involve a set of structurally related molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Key descriptors for a QSAR model of this compound and its analogs would likely include:

Hydrophobicity (logP): The trifluoromethoxy group significantly increases the lipophilicity of the molecule.

Electronic parameters: Hammett constants (σ) for the trifluoromethoxy group (+0.54 for para substitution) indicate its strong electron-withdrawing nature, which will influence interactions with biological targets. wikipedia.org

Steric parameters: The size and shape of the molecule will be important for its binding to a receptor.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges can provide detailed insights into the molecule's reactivity and intermolecular interactions. nih.gov

Theoretical Analysis of Stereoelectronic Effects and Conformational Preferences

The three-dimensional structure and electronic properties of a molecule are intimately linked through stereoelectronic effects. These effects arise from the interaction of bonding and non-bonding orbitals and can have a profound influence on the conformational preferences and reactivity of a molecule.

For this compound, a key conformational feature is the rotational barrier around the single bond connecting the furan and phenyl rings. The preferred conformation will be a balance between steric hindrance between the rings and the desire for maximum π-orbital overlap (conjugation). As mentioned earlier, related structures suggest a relatively planar conformation is likely. researchgate.net

Chemical Transformations and Derivatization Reactions of Furan and Trifluoromethoxyphenyl Moieties

Reactivity of the Furan (B31954) Ring: Electrophilic and Cycloaddition Reactions

The furan ring in 3-[3-(trifluoromethoxy)phenyl]furan is an electron-rich aromatic system, making it susceptible to a variety of reactions. Its reactivity is a blend of aromatic character and the behavior of a bis(enol ether). wikipedia.orgacs.org

Electrophilic Substitution: The furan nucleus is considerably more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. wikipedia.org Electrophilic substitution reactions, such as nitration, halogenation, and acylation, preferentially occur at the C2 and C5 positions, which are the most electron-rich. pharmaguideline.com For instance, nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Halogenation with agents like bromine can proceed readily to yield brominated furans. wikipedia.org Acylation often requires mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org These adducts are valuable intermediates that can be converted to cyclohexenes or substituted tetrahydrofurans. acs.org Furan also participates in [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo[3.2.1]octane derivatives. acs.org

Oxidation and Reduction: The furan ring is sensitive to oxidation. acs.orgpharmaguideline.com Treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to ring-opening and the formation of dicarbonyl compounds. pharmaguideline.comnih.gov In some cases, oxidative rearrangement can occur. nih.gov Conversely, the furan ring can be hydrogenated, typically under catalytic conditions, to produce dihydrofurans and ultimately tetrahydrofurans. wikipedia.orgacs.org

Modifications of the Trifluoromethoxyphenyl Unit: Aromatic Substitutions and Side-Chain Transformations

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the reactivity of the phenyl ring. It is strongly electron-withdrawing and highly lipophilic. beilstein-journals.org

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com This means that electrophilic attack on the phenyl ring of this compound will be slower than on benzene and will primarily occur at the positions meta to the -OCF3 group (C2', C4', and C6'). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which would require forcing conditions due to the deactivating nature of the -OCF3 group. youtube.com

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the trifluoromethoxyphenyl ring, particularly if there are other strongly electron-withdrawing groups present on the ring to activate it towards nucleophilic attack.

Modifications of the Trifluoromethoxy Group: Direct chemical transformation of the trifluoromethoxy group itself is challenging due to its high stability. beilstein-journals.org However, synthetic strategies often focus on introducing this group at a late stage of a synthetic sequence. Methods for introducing the -OCF3 group onto an aromatic ring include the reaction of phenols with carbon tetrachloride and hydrogen fluoride, or the oxidative desulfurization-fluorination of xanthates. beilstein-journals.org

Synthetic Routes to Fused and Polycyclic Systems Incorporating the this compound Motif

The this compound core can serve as a building block for the synthesis of more complex fused and polycyclic systems. These larger structures are of interest in medicinal chemistry and materials science.

One common strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the furan ring or the phenyl ring, it can be induced to react with the other ring system to form a new fused ring. This can be achieved through various methods, including Friedel-Crafts-type reactions or transition metal-catalyzed cross-coupling reactions followed by cyclization.

Another approach is to utilize the furan ring as a diene in an intramolecular Diels-Alder (IMDA) reaction. By tethering a dienophile to the furan or phenyl ring, thermal or Lewis acid-catalyzed cyclization can lead to the formation of complex polycyclic structures containing the oxabicyclic framework.

Furthermore, annulation strategies, where a new ring is built onto the existing furan or phenyl core, can be employed. This might involve the reaction of a bifunctional reagent with two adjacent positions on one of the rings. The synthesis of fused furans from 2-alkynylcycloalk-2-enols via gold-catalyzed cycloisomerization is a known method for creating such systems. organic-chemistry.org

Derivatization Strategies for Building Libraries of Analogous Compounds

The creation of compound libraries based on the this compound scaffold is a valuable strategy for drug discovery and structure-activity relationship (SAR) studies. These libraries aim to systematically explore the chemical space around the core structure by introducing a variety of substituents.

Diversification of the Furan Ring:

Palladium-Catalyzed Cross-Coupling Reactions: A highly effective method for derivatization involves introducing a handle, such as a halogen (e.g., bromine or iodine), onto the furan ring, typically at the C2 or C5 position. nih.gov This halogenated intermediate can then participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). nih.govnih.gov This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino groups.

Lithiation and Electrophilic Quench: Direct lithiation of the furan ring at the C2 or C5 position, followed by quenching with various electrophiles (e.g., aldehydes, ketones, alkyl halides), provides another route to introduce diverse functional groups. clockss.org

Diversification of the Phenyl Ring:

Directed Ortho-Metalation (DoM): Although the trifluoromethoxy group is a meta-director for electrophilic substitution, it can act as a directing group for ortho-lithiation. This allows for the selective functionalization of the positions ortho to the -OCF3 group (C2' and C6'). The resulting aryllithium species can then be reacted with a variety of electrophiles.

Cross-Coupling Reactions: Similar to the furan ring, the phenyl ring can be halogenated and then used in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at specific positions.

Exploration of Structural Significance in Advanced Chemical Design and Development

Strategic Utility of Furan (B31954) Scaffolds in the Development of Advanced Materials

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in the design of novel organic materials. numberanalytics.comwikipedia.org Its unique electronic and structural properties make it an attractive component for creating materials with tailored functions, particularly in the realm of organic electronics. ntu.edu.sgntu.edu.sg Derived from renewable biomass sources, furan offers a sustainable alternative to petroleum-based counterparts like thiophene (B33073). lbl.govnih.gov

Integration into Polymer Architectures and Conjugated Systems

Furan and its derivatives are increasingly being integrated into conjugated polymer backbones to create advanced materials for electronic applications. spiedigitallibrary.orgsioc-journal.cn Conjugated polymers, characterized by alternating single and double bonds, possess unique optical and electronic properties that make them suitable for use in flexible electronics. spiedigitallibrary.org The incorporation of furan moieties into these polymer chains can significantly enhance their processability and performance. acs.org

One of the key advantages of using furan-based materials is their improved solubility in various organic solvents compared to analogous thiophene-based polymers. lbl.govacs.org This enhanced solubility allows for the use of more environmentally friendly, non-chlorinated solvents during processing, a significant step towards greener electronics manufacturing. acs.org Furthermore, the rigid structure of the furan backbone contributes to tighter molecular stacking, which is beneficial for achieving high charge mobility in organic field-effect transistors (OFETs). nih.govspiedigitallibrary.org

Research has demonstrated that the direct C-H arylation of oligofurans is an efficient method for synthesizing furan-based conjugated polymers. rsc.org This approach allows for the creation of high-molecular-weight polymers with excellent solubility and photostability. rsc.org By adjusting the length of the oligofuran building blocks, the electronic bandgap of the resulting polymers can be tuned across the visible to near-infrared regions, enabling the development of materials with tailored optoelectronic properties for specific applications. rsc.org

Applications in Functional Organic Materials and Devices

The advantageous properties of furan-containing conjugated systems have led to their application in a variety of functional organic materials and devices. ntu.edu.sg These materials are particularly promising for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The strong fluorescence and charge transport capabilities of furan-based polymers make them excellent candidates for these technologies. spiedigitallibrary.orgresearchgate.net

In the field of OPVs, furan-containing polymers have been successfully employed as donor materials in bulk heterojunction solar cells. lbl.gov The incorporation of furan rings into the polymer backbone allows for the use of smaller solubilizing side chains, which can be advantageous for device performance. lbl.gov Solar cells fabricated with furan-containing polymers have demonstrated promising power conversion efficiencies, highlighting their potential as a viable alternative to more traditional thiophene-based materials. lbl.gov

Furthermore, the development of furan-based non-fullerene acceptors has shown significant promise for improving the performance and stability of organic solar cells. nih.gov The strategic placement of furan units within the molecular structure can enhance backbone planarity, reduce the bandgap, and lead to red-shifted absorption, all of which are desirable properties for efficient light harvesting. nih.gov Studies have shown that furan-based acceptors can lead to devices with high power conversion efficiencies and improved photostability compared to their thiophene-based counterparts. nih.gov

Rational Design of Bioactive Scaffolds: The Role of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is a unique and increasingly important substituent in the design of bioactive molecules, particularly in medicinal chemistry. mdpi.comscilit.combeilstein-journals.org Its distinct electronic properties and steric profile can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.comscilit.com The OCF3 group is considered a "superhalogen" due to its high electronegativity and lipophilicity. researchgate.net

Theoretical Impact on Lipophilicity and Membrane Permeability

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04. mdpi.comruhr-uni-bochum.de This high lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier. mdpi.com

The introduction of a trifluoromethoxy group can fine-tune the lipophilicity (logP) of a molecule, optimizing its membrane permeability and bioavailability. mdpi.com For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group that enhances its lipophilicity and facilitates its passage into the central nervous system. mdpi.com The combination of the lipophilic nature of the trifluoromethyl moiety and the polarity of the oxygen atom allows for this modulation. mdpi.com

| Functional Group | Hansch π Value | Reference |

|---|---|---|

| -H | 0.00 | mdpi.com |

| -CH3 | 0.56 | mdpi.com |

| -Cl | 0.71 | wikipedia.org |

| -CF3 | 0.88 | mdpi.comruhr-uni-bochum.de |

| -OCF3 | 1.04 | mdpi.comresearchgate.netruhr-uni-bochum.de |

Computational Assessment of Metabolic Stability Enhancements

Computational studies and in vitro assays have demonstrated the metabolic protective effect of the trifluoromethyl group, a component of the trifluoromethoxy group. nih.gov Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can prevent hydroxylation at that position and even provide a protective effect at other sites within the molecule. nih.gov This "global" metabolic protection results in fewer metabolic products and an improved pharmacokinetic profile. nih.gov The increased chemical stability and electron-withdrawing capacity of the trifluoromethoxy group compared to a methoxy (B1213986) group also contribute to its resistance to enzymatic breakdown. mdpi.com

Stereoelectronic and Inductive Effects in Ligand-Target Interactions

The stereoelectronic properties of the trifluoromethoxy group play a significant role in its interactions with biological targets. Unlike the methoxy group, which tends to be coplanar with an adjacent phenyl ring, the trifluoromethoxy group often adopts a perpendicular conformation. wikipedia.orgnih.gov This conformational preference can have a profound impact on how a ligand binds to its target receptor, potentially leading to increased selectivity and potency. acs.org

The trifluoromethoxy group is a strong electron-withdrawing group, primarily through an inductive effect. nih.govresearchgate.net This alters the electronic distribution within the molecule, which can influence non-covalent interactions such as hydrogen bonds and π-stacking with the target protein. researchgate.net For example, the fluorine atoms of the OCF3 group can participate in favorable interactions with electron-deficient regions of the binding pocket. researchgate.net While its inductive effect is slightly less than that of a trifluoromethyl group, its π-donating capacity is weaker than both methoxy and fluorine, giving it a unique electronic signature. nih.gov These combined stereoelectronic and inductive effects are critical considerations in the rational design of potent and selective bioactive compounds.

Advanced Concepts in Molecular Design and Structure-Property Relationships

The strategic incorporation of specific structural motifs is a cornerstone of modern chemical design, enabling the fine-tuning of a molecule's properties to suit a particular application. The compound 3-[3-(Trifluoromethoxy)phenyl]furan serves as a compelling case study in this regard, embodying several advanced concepts in molecular design. Its architecture, featuring a phenylfuran core appended with a trifluoromethoxy group, is deliberately chosen to modulate its electronic, steric, and pharmacokinetic profiles. This section delves into the nuanced structure-property relationships of this compound, drawing upon established principles and findings from related chemical entities.

The design of novel molecules for therapeutic or material science applications often begins with a "scaffold," a core chemical structure known to possess certain desirable properties. The phenylfuran scaffold is a well-regarded platform in medicinal chemistry. Furan and its derivatives are present in numerous natural products and have been shown to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The attachment of a phenyl ring to the furan creates a bioisostere for other bicyclic systems, offering a synthetically accessible framework that can be readily modified.

The true innovation in the design of This compound lies in the selection and placement of the trifluoromethoxy (-OCF₃) group. This functional group is a powerful tool in contemporary drug discovery, prized for its unique electronic and lipophilic characteristics. The trifluoromethoxy group is strongly electron-withdrawing, a property that can significantly influence the acidity or basicity of nearby functional groups and alter the molecule's interaction with biological targets. Furthermore, it is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a critical factor for the bioavailability of a drug.

The metabolic stability of a compound is another crucial consideration in chemical design. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group exceptionally resistant to metabolic breakdown. This enhanced stability can lead to a longer half-life in biological systems, a desirable trait for many therapeutic agents.

Structure-activity relationship (SAR) studies of analogous compounds have consistently demonstrated the positive impact of trifluoromethyl and trifluoromethoxy substitutions. For instance, in various classes of compounds, the introduction of these groups at specific positions on an aromatic ring has led to a significant enhancement of biological activity. This is often attributed to a combination of factors, including improved binding affinity to target proteins, increased membrane permeability, and reduced metabolic degradation.

To illustrate the impact of such substitutions on physicochemical properties, consider the data for closely related compounds in the table below. While specific experimental data for This compound is not publicly available, the comparison of analogous structures highlights the predictable trends in properties that guide modern chemical design.

| Property | Benzene (B151609) | Toluene (Methylbenzene) | Anisole (Methoxybenzene) | (Trifluoromethoxy)benzene (B1346884) |

| Molecular Weight ( g/mol ) | 78.11 | 92.14 | 108.14 | 162.11 |

| Boiling Point (°C) | 80.1 | 110.6 | 153.8 | 102 |

| LogP (Octanol-Water Partition Coefficient) | 2.13 | 2.73 | 2.11 | 2.97 |

| Dipole Moment (Debye) | 0 | 0.36 | 1.35 | 2.49 |

This table presents data for analogous benzene derivatives to illustrate the effect of different substituents on key physicochemical properties. LogP is a measure of lipophilicity.

The data clearly shows that the trifluoromethoxy group significantly increases the molecular weight and dipole moment compared to less functionalized analogs. The high LogP value of (trifluoromethoxy)benzene underscores the lipophilic nature of the -OCF₃ group. These properties are critical in determining how a molecule like This compound will behave in a biological system or a material matrix. The strategic combination of the versatile phenylfuran scaffold with the powerful trifluoromethoxy substituent exemplifies the sophisticated approach of modern molecular design, aiming to create compounds with optimized properties for specific and advanced applications.

Conclusion and Future Perspectives in the Research of 3 3 Trifluoromethoxy Phenyl Furan

Prospects for Sustainable and Efficient Synthetic Methodologies

The future synthesis of 3-[3-(Trifluoromethoxy)phenyl]furan and its analogs is anticipated to pivot towards greener and more efficient chemical processes. Traditional cross-coupling reactions, while effective, often rely on expensive catalysts, harsh reaction conditions, and generate significant waste. Future research will likely focus on the development of novel catalytic systems that are not only more active and selective but also derived from earth-abundant metals.

Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic strategies. This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of one-pot or tandem reactions to minimize purification steps and reduce solvent consumption. The exploration of flow chemistry presents another exciting frontier, offering precise control over reaction parameters, enhanced safety, and the potential for scalable, continuous manufacturing.

Advancements in Predictive Computational Chemistry for Novel Designs

Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and optimization of novel furan (B31954) derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This understanding is crucial for predicting its behavior in different chemical environments and for designing derivatives with tailored functionalities.

Molecular docking and dynamics simulations will be instrumental in exploring the potential biological activity of this compound. By simulating the interaction of this compound with various protein targets, researchers can identify potential therapeutic applications and guide the rational design of more potent and selective analogs. The development of more accurate and efficient computational models, coupled with the growing power of machine learning and artificial intelligence, will undoubtedly expedite the design-synthesis-testing cycle for new trifluoromethoxy-substituted furan-based molecules.

Untapped Potential in Interdisciplinary Research Domains

The unique combination of a furan ring and a trifluoromethoxy-substituted phenyl group suggests that this compound could find applications in a wide array of interdisciplinary fields. In materials science, the electronic properties conferred by the trifluoromethoxy group could be harnessed in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The furan moiety can also serve as a versatile building block for the synthesis of advanced polymers with unique thermal and mechanical properties.

In the realm of medicinal chemistry, the trifluoromethoxy group is often used to enhance metabolic stability and cell permeability of drug candidates. This makes this compound an attractive scaffold for the development of new therapeutic agents. Its potential as a key intermediate in the synthesis of more complex biologically active molecules warrants further investigation. The exploration of its utility in agrochemicals, as a potential fungicide or insecticide, also represents a promising avenue for future research.

Challenges and Opportunities in the Synthesis and Application of Trifluoromethoxy-Substituted Furan Derivatives

Despite the promising outlook, the synthesis and application of trifluoromethoxy-substituted furan derivatives are not without challenges. The introduction of the trifluoromethoxy group can be technically demanding and often requires specialized reagents and reaction conditions. The stability of the furan ring under certain reaction conditions can also pose a synthetic hurdle. Overcoming these challenges will require the development of more robust and versatile synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.